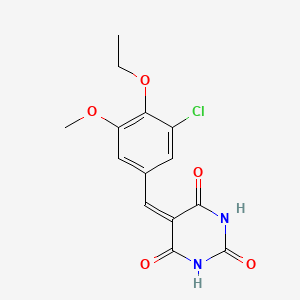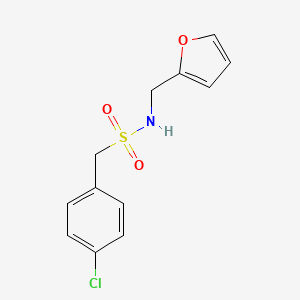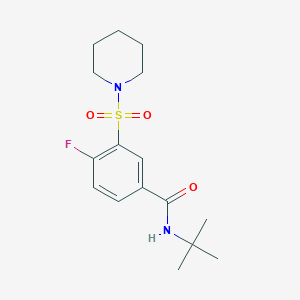
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEPM, is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects by inhibiting the activity of various enzymes and proteins. 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antifungal activity against various fungal strains. In addition, 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, its solubility and stability in aqueous solutions are relatively low, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in aqueous solutions.
Conclusion
In conclusion, 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, or 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a pyrimidine derivative that has shown promising results in various scientific research applications. Its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent, as well as its potential use in the treatment of various diseases, makes it an important compound for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method and solubility in aqueous solutions.
Synthesemethoden
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the condensation reaction between 3-chloro-4-ethoxy-5-methoxybenzaldehyde and barbituric acid in the presence of a basic catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry. 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-3-22-11-9(15)5-7(6-10(11)21-2)4-8-12(18)16-14(20)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBGAMOHMPNZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)

